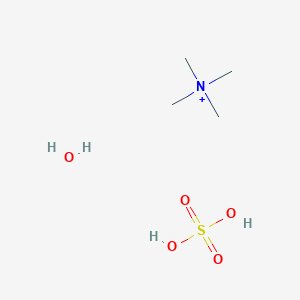
Metribuzin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metribuzin D3 is an isotope-labeled analog of the triazinone herbicide metribuzin, where the S-methyl protons are replaced by deuterium. This compound is primarily used in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . The molecular formula of this compound is C8D3H11N4OS, and it has a molecular weight of 217.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metribuzin D3 involves the replacement of the S-methyl protons in metribuzin with deuterium. This can be achieved through a series of chemical reactions, including the use of deuterated reagents. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, ensuring that the final product meets analytical standards for use in scientific research .
Chemical Reactions Analysis
Types of Reactions
Metribuzin D3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding sulfoxide and sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the triazinone ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols under basic conditions
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazinone derivatives
Scientific Research Applications
Metribuzin D3 is widely used in scientific research for the quantitative analysis of pesticides using isotope dilution mass spectrometry (IDMS). This technique leverages the nearly identical physical properties of isotope-labeled compounds and their non-labeled counterparts to achieve accurate and precise measurements .
In addition to its use in analytical chemistry, this compound is also employed in environmental studies to monitor the degradation and transformation of metribuzin in soil and water. It helps in understanding the environmental fate and behavior of metribuzin, contributing to the development of better agricultural practices and environmental protection measures .
Mechanism of Action
Metribuzin D3, like its non-labeled counterpart, inhibits photosynthesis by disrupting photosystem II. It competes with plastoquinone at the QB-binding site on the D1 protein, inhibiting electron transport from QA to QB. This disruption leads to photooxidation and ultimately plant death . The deuterium labeling does not alter the mechanism of action but allows for more precise analytical measurements in research applications .
Comparison with Similar Compounds
Similar Compounds
Metribuzin: The non-labeled counterpart of Metribuzin D3, widely used as a herbicide.
Atrazine: Another triazinone herbicide with a similar mechanism of action.
Simazine: A triazine herbicide with similar applications and environmental behavior
Uniqueness of this compound
This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in analytical chemistry. The isotope labeling allows for more accurate quantification of metribuzin residues in environmental and agricultural samples, overcoming matrix effects that can bias results in traditional mass spectrometry analyses .
Properties
Molecular Formula |
C8H14N4OS |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-amino-6-tert-butyl-3-(trideuteriomethylsulfanyl)-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H14N4OS/c1-8(2,3)5-6(13)12(9)7(14-4)11-10-5/h9H2,1-4H3/i4D3 |
InChI Key |
FOXFZRUHNHCZPX-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=NN=C(C(=O)N1N)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12058819.png)
![[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxy-oxoazanium](/img/structure/B12058831.png)











